molecular formula C15H21N3O3S B601501 格列齐特 CAS No. 1076198-18-9

格列齐特

货号: B601501
CAS 编号: 1076198-18-9
分子量: 323.42
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Mechanism

Ortho Gliclazide operates mainly through the stimulation of insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor (SUR1). This action enhances insulin release in response to elevated blood glucose levels, thereby facilitating glycemic control. The compound also exhibits additional benefits such as improving insulin sensitivity and having a favorable cardiovascular profile compared to other sulfonylureas .

Clinical Applications

  • Diabetes Management :
    • Ortho Gliclazide is extensively used in treating type 2 diabetes, often as a first-line therapy or in combination with other antidiabetic agents. Studies indicate that it effectively lowers HbA1c levels with a lower risk of hypoglycemia compared to other sulfonylureas .
  • Bone Health :
    • Recent research has shown that Gliclazide may positively influence bone mineral density (BMD) in diabetic patients, potentially reducing the risk of osteoporosis. A study indicated that Gliclazide administration led to a significant reduction in bone loss in diabetic rat models .
  • Surgical Outcomes :
    • The role of glycemic control using Ortho Gliclazide in orthopedic surgery has gained attention. Maintaining optimal blood glucose levels is crucial for reducing postoperative complications, including surgical site infections and prolonged recovery times .

Scientific Research Applications

Ortho Gliclazide serves as a valuable model compound in various scientific studies:

  • Pharmacokinetics and Formulation Development :
    • Research has focused on enhancing the bioavailability of Gliclazide through novel formulations such as solid lipid nanoparticles, which have demonstrated improved pharmacokinetic profiles and sustained release characteristics compared to conventional formulations .
  • Comparative Studies :
    • Systematic reviews have assessed the efficacy of Gliclazide against other glucose-lowering agents, highlighting its effectiveness and safety profile. These studies often involve randomized controlled trials comparing treatment outcomes among different populations .

Table 1: Summary of Key Case Studies Involving Ortho Gliclazide

Study ReferenceObjectiveFindings
Evaluate lipid-based formulationsEnhanced oral bioavailability and prolonged release of Gliclazide-loaded nanoparticles compared to raw powder
Assess impact on bone healthPositive effect on bone mineral density in diabetic models
Investigate surgical outcomesImproved glycemic control correlated with reduced postoperative complications

作用机制

Target of Action

Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .

Mode of Action

Ortho Gliclazide interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

Ortho Gliclazide affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .

Pharmacokinetics

Ortho Gliclazide has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary molecular effect of ortho Gliclazide’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, ortho Gliclazide reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .

Action Environment

The action of ortho Gliclazide can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ortho Gliclazide involves several steps, starting from the appropriate aromatic amine and sulfonyl chloride. The key steps include:

Industrial Production Methods

Industrial production of ortho Gliclazide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Ortho Gliclazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .

相似化合物的比较

Similar Compounds

  • Glibenclamide
  • Glipizide
  • Glimepiride

Comparison

Ortho Gliclazide is unique among sulfonylureas due to its specific binding affinity and lower risk of hypoglycemia. It also has a favorable cardiovascular profile compared to other sulfonylureas .

生物活性

Ortho Gliclazide, a sulfonylurea derivative, is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that enhance insulin secretion and improve glycemic control, alongside additional effects that may benefit diabetic complications.

Gliclazide operates by stimulating insulin secretion from pancreatic beta cells through binding to the sulfonylurea receptor (SUR1). This interaction leads to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent opening of voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing plasma insulin levels. This mechanism not only enhances basal and meal-stimulated insulin release but also improves peripheral insulin sensitivity .

Pharmacokinetics

  • Absorption : Ortho Gliclazide is rapidly absorbed, with peak plasma concentrations occurring within 4-6 hours post-administration.
  • Half-life : Approximately 10.4 hours, allowing for once or twice daily dosing.
  • Metabolism : Extensively metabolized in the liver, with less than 1% excreted unchanged in urine.
  • Protein Binding : Highly bound to plasma proteins (94%).
  • Elimination : Primarily eliminated via the kidneys (60-70%) and feces (10-20%) .

Antidiabetic Activity

The primary biological activity of ortho Gliclazide is its ability to lower blood glucose levels. Clinical studies have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels significantly over time. For example, a meta-analysis involving 19 trials found that patients treated with Gliclazide exhibited a mean reduction in HbA1c compared to other oral hypoglycemic agents, except metformin .

Effects on Platelet Function

Gliclazide has been shown to reduce platelet adhesion and aggregation, which may have implications for preventing diabetic complications such as retinopathy and nephropathy. Studies indicate that Gliclazide enhances fibrinolytic activity and reduces coagulant factors, potentially slowing the progression of diabetic microangiopathy .

Case Studies

  • Diabetic Retinopathy : Initial trials suggest that Gliclazide therapy may reverse or slow down the progression of diabetic retinopathy. However, further long-term controlled studies are needed to confirm these findings .
  • Postoperative Outcomes : Observational studies highlight that optimal glycemic control with Gliclazide in surgical patients can significantly reduce the risk of postoperative complications such as infections and prolonged hospitalization .

Comparative Efficacy

In terms of comparative efficacy with other agents:

  • Gliclazide has shown comparable efficacy to other sulfonylureas and oral hypoglycemic agents in lowering blood glucose levels.
  • It tends to have a lower incidence of hypoglycemia compared to first-generation sulfonylureas due to its unique pharmacodynamic profile .

Bioavailability Enhancements

Recent research has focused on improving the bioavailability of Gliclazide through novel formulations such as cubosomal nanoparticles and solid lipid nanoparticles (SLNs). These formulations have demonstrated significantly higher bioavailability and enhanced antidiabetic effects compared to conventional Gliclazide preparations. For instance, a study reported a 5-fold increase in oral bioavailability when Gliclazide was administered as SLNs compared to raw powder .

Summary Table of Key Findings

Parameter Value/Effect
MechanismStimulates insulin secretion via SUR1
Peak Plasma Concentration4-6 hours post-administration
Half-life10.4 hours
Protein Binding94%
Primary Elimination RouteKidneys (60-70%)
HbA1c ReductionSignificant compared to other agents
Platelet Adhesion ReductionYes, enhances fibrinolytic activity
Novel FormulationsImproved bioavailability (up to 5-fold increase)

属性

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。